molecular formula C15H14ClNO B249768 N-(2-chlorophenyl)-3,5-dimethylbenzamide

N-(2-chlorophenyl)-3,5-dimethylbenzamide

Cat. No. B249768
M. Wt: 259.73 g/mol
InChI Key: WDHALJLTVVCCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3,5-dimethylbenzamide is a chemical compound that belongs to the class of amide derivatives. It is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. However,

Mechanism of Action

N-(2-chlorophenyl)-3,5-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated in response to inflammation, and its inhibition leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorophenyl)-3,5-dimethylbenzamide also inhibits the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes that contribute to the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3,5-dimethylbenzamide are mainly related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce pain and inflammation in various animal models of acute and chronic inflammation. N-(2-chlorophenyl)-3,5-dimethylbenzamide has also been shown to reduce fever in animal models of pyrexia. In addition, it has been reported to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorophenyl)-3,5-dimethylbenzamide in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, its limitations include its potential toxicity, especially at high doses, and its potential to interfere with other cellular processes, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the scientific research on N-(2-chlorophenyl)-3,5-dimethylbenzamide. One direction is to investigate its potential use in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in the prevention and treatment of cancer, particularly in combination with other anticancer agents. Furthermore, there is a need to investigate its potential use in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Finally, there is a need to investigate its safety and potential toxicity in humans, particularly at high doses and in combination with other drugs.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3,5-dimethylbenzamide can be achieved through various methods, including the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction produces N-(2-chlorophenyl)-3,5-dimethylbenzamide as a white solid with a melting point of 163-165°C.

Scientific Research Applications

N-(2-chlorophenyl)-3,5-dimethylbenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(2-chlorophenyl)-3,5-dimethylbenzamide is also known to block the release of inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response.

properties

Product Name

N-(2-chlorophenyl)-3,5-dimethylbenzamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

WDHALJLTVVCCFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

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